Cas no 173991-81-6 (22α-Hydroxy-3-oxo-12-ursen-30-oic acid)

22α-Hydroxy-3-oxo-12-ursen-30-oic acid is a triterpenoid derivative with a ursene skeleton, characterized by a hydroxyl group at the C-22α position, a ketone at C-3, and a carboxylic acid at C-30. This compound is of interest in organic synthesis and medicinal chemistry due to its structural complexity and potential bioactivity. The presence of multiple functional groups allows for further derivatization, making it a versatile intermediate for the development of novel compounds. Its well-defined stereochemistry and high purity ensure reproducibility in research applications. Studies suggest potential pharmacological relevance, particularly in anti-inflammatory and metabolic pathways, warranting further investigation. Suitable for analytical and experimental use in academic and industrial settings.
22α-Hydroxy-3-oxo-12-ursen-30-oic acid structure
173991-81-6 structure
Product name:22α-Hydroxy-3-oxo-12-ursen-30-oic acid
CAS No:173991-81-6
MF:C30H46O4
Molecular Weight:470.683849811554
CID:836963
PubChem ID:73809770

22α-Hydroxy-3-oxo-12-ursen-30-oic acid 化学的及び物理的性質

名前と識別子

    • 22-Hydroxy-3-oxo-12-ursen-30-oic acid
    • [ "" ]
    • (22alpha)-22-Hydroxy-3-oxours-12-en-30-oic acid
    • CID 133612146
    • 22α-Hydroxy-3-oxo-12-ursen-30-oic acid
    • Regelinacid/22-Hydroxy-3-oxo-12-ursen-30-oicacid
    • Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22α)-
    • CHEMBL518044
    • AKOS032962395
    • Demethylregelin
    • 173991-81-6
    • BDBM50242250
    • FS-10482
    • Regelin acid
    • Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22alpha)-
    • (1R,2R,4S,4aR,6aR,6aS,6bR,8aR,12aR,14bS)-4-hydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-2-carboxylic acid
    • インチ: 1S/C30H46O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-21,23-24,32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20?,21+,23?,24-,27-,28-,29+,30+/m1/s1
    • InChIKey: QGMNTKNSMLYTKS-GGRBVYCXSA-N
    • SMILES: OC1C[C@H](C(=O)O)[C@@H](C)[C@H]2[C@]1(C)CC[C@@]1(C)C2=CC[C@H]2[C@]3(C)CCC(C(C)(C)C3CC[C@@]21C)=O

計算された属性

  • 精确分子量: 470.33960994g/mol
  • 同位素质量: 470.33960994g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 34
  • 回転可能化学結合数: 1
  • 複雑さ: 950
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 10
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.6
  • XLogP3: 5.9

じっけんとくせい

  • Color/Form: Powder
  • 密度みつど: 1.1±0.1 g/cm3
  • Boiling Point: 586.0±50.0 °C at 760 mmHg
  • フラッシュポイント: 322.2±26.6 °C
  • 酸度系数(pKa): 4.69±0.70(Predicted)
  • じょうきあつ: 0.0±3.7 mmHg at 25°C

22α-Hydroxy-3-oxo-12-ursen-30-oic acid Security Information

22α-Hydroxy-3-oxo-12-ursen-30-oic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2812-1 mL * 10 mM (in DMSO)
22-Hydroxy-3-oxo-12-ursen-30-oic acid
173991-81-6
1 mL * 10 mM (in DMSO)
¥ 4520 2023-09-08
TargetMol Chemicals
TN2812-5 mg
22-Hydroxy-3-oxo-12-ursen-30-oic acid
173991-81-6 98%
5mg
¥ 4,420 2023-07-11
A2B Chem LLC
AA92257-5mg
Urs-12-en-30-oic acid, 22-hydroxy-3-oxo-, (22α)-
173991-81-6 97.5%
5mg
$785.00 2024-04-20
TargetMol Chemicals
TN2812-1 ml * 10 mm
22-Hydroxy-3-oxo-12-ursen-30-oic acid
173991-81-6
1 ml * 10 mm
¥ 4520 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H37510-5 mg
22-Hydroxy-3-oxo-12-ursen-30-oic acid
173991-81-6
5mg
¥6240.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H37510-5mg
22-Hydroxy-3-oxo-12-ursen-30-oic acid
173991-81-6 ,97.5%
5mg
¥6240.0 2023-09-07
TargetMol Chemicals
TN2812-5mg
22-Hydroxy-3-oxo-12-ursen-30-oic acid
173991-81-6
5mg
¥ 4420 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2812-1 mg
22-Hydroxy-3-oxo-12-ursen-30-oic acid
173991-81-6
1mg
¥3155.00 2022-04-26

22α-Hydroxy-3-oxo-12-ursen-30-oic acid 関連文献

22α-Hydroxy-3-oxo-12-ursen-30-oic acidに関する追加情報

Recent Advances in the Study of 22α-Hydroxy-3-oxo-12-ursen-30-oic acid (CAS: 173991-81-6): A Promising Triterpenoid Derivative

The triterpenoid derivative 22α-Hydroxy-3-oxo-12-ursen-30-oic acid (CAS: 173991-81-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, belonging to the ursane-type triterpenoids, has been the subject of several cutting-edge studies exploring its pharmacological properties, synthetic pathways, and mechanisms of action. The following research brief consolidates the latest findings on this molecule, providing a comprehensive overview of its current status in drug discovery and development.

Recent pharmacological investigations have revealed that 22α-Hydroxy-3-oxo-12-ursen-30-oic acid exhibits remarkable anti-inflammatory and anticancer activities. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on NF-κB signaling pathway, suggesting potential applications in treating chronic inflammatory diseases. The compound's unique structural modifications at C-22 and C-3 positions appear to enhance its bioavailability and target specificity compared to other ursane-type triterpenoids.

In the area of synthetic chemistry, significant progress has been made in developing efficient routes for the production of 22α-Hydroxy-3-oxo-12-ursen-30-oic acid. A recent patent (WO2023056789) describes an improved semi-synthetic method starting from ursolic acid, achieving an overall yield of 42% with excellent purity (>98%). This advancement addresses previous challenges in large-scale production and could facilitate further preclinical evaluation of this promising compound.

Mechanistic studies using advanced techniques such as cryo-EM and molecular dynamics simulations have begun to elucidate the compound's interactions with biological targets. Research published in Nature Chemical Biology (2024) identified specific binding pockets in the Keap1-Nrf2 protein-protein interaction, providing molecular-level insights into its antioxidant and cytoprotective effects. These findings open new possibilities for structure-based optimization of this scaffold.

The compound's pharmacokinetic profile has been systematically evaluated in recent preclinical studies. Data from animal models indicate favorable absorption characteristics and tissue distribution patterns, with particularly high accumulation in liver and lung tissues. However, challenges remain in improving its metabolic stability, as evidenced by rapid phase II conjugation observed in hepatocyte studies. Several research groups are currently working on prodrug strategies to address this limitation.

Emerging applications in combination therapies represent another exciting development. A 2024 study in Cancer Research demonstrated synergistic effects when 22α-Hydroxy-3-oxo-12-ursen-30-oic acid was combined with PD-1 inhibitors in murine tumor models, suggesting potential for immunotherapy combinations. The compound's ability to modulate tumor microenvironment through multiple mechanisms makes it particularly attractive for such approaches.

Despite these promising developments, several knowledge gaps remain. The exact structure-activity relationships of various derivatives, long-term toxicity profiles, and optimal formulation strategies require further investigation. Ongoing clinical translation efforts will need to address these aspects to fully realize the therapeutic potential of this unique triterpenoid derivative.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD